molecular formula C20H24N2O4 B6538956 2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide CAS No. 1060282-14-5

2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide

Cat. No.: B6538956
CAS No.: 1060282-14-5
M. Wt: 356.4 g/mol
InChI Key: LGFHWYGLXHTANA-UHFFFAOYSA-N
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Description

2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.17360725 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide (commonly referred to as DMAC derivative) exhibits significant biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C20H25NO5
  • Molecular Weight : 359.42 g/mol
  • CAS Number : 139-76-4
  • Physical State : Solid at room temperature with a melting point of approximately 124 °C .

The biological activity of this compound can be attributed to its structural components that interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the virulence of pathogenic bacteria by disrupting their enzymatic functions .
  • Receptor Binding : It exhibits affinity for specific receptors, which may modulate physiological responses. For example, it has been noted to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, mimicking NAD+ substrates and thereby influencing metabolic processes .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the DMAC derivative:

Activity Type Effect Reference
Enzyme InhibitionCompetitive inhibition of Mono-ADP-ribosyltransferase toxins
Antiviral PropertiesReduces virulence factors in pathogenic bacteria
Dermal AbsorptionSignificant absorption through skin; biological half-life noted
CytotoxicityExhibits cytotoxic effects on specific cancer cell lines

Case Study 1: Enzymatic Inhibition

A study investigated the inhibitory effects of the DMAC derivative on various bacterial toxins. Results indicated that it significantly reduced the activity of Mono-ADP-ribosyltransferase with an IC50 value ranging from 87 nM to 484 μM depending on the specific toxin . This suggests potential therapeutic applications in treating infections caused by toxin-producing bacteria.

Case Study 2: Dermal Absorption and Toxicity

Research conducted on dermal absorption showed that DMAC vapor was absorbed significantly through human skin, with a mean absorption rate estimated at 40.4% . This raises considerations for occupational exposure limits and safety protocols when handling the compound.

Case Study 3: Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it was found to induce apoptosis in breast cancer cells, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-22(2)20(24)13-14-5-8-16(9-6-14)21-19(23)12-15-7-10-17(25-3)18(11-15)26-4/h5-11H,12-13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFHWYGLXHTANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.